

Application Notes and Protocols for Preparing (-)-Enitociclib Stock Solution in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Enitociclib

Cat. No.: B3419896

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[3][4][5] By inhibiting CDK9, **(-)-Enitociclib** effectively blocks this phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins and key oncogenes such as MYC and MCL1.[4][5][6][7] This mechanism of action makes **(-)-Enitociclib** a promising therapeutic agent in preclinical and clinical studies for various hematological malignancies and solid tumors.[2][6]

Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible results in both in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of **(-)-Enitociclib** due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of **(-)-Enitociclib** stock solutions using DMSO.

Physicochemical and Biological Properties

A summary of the key quantitative data for **(-)-Enitociclib** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₉ H ₁₈ F ₂ N ₄ O ₂ S
Molecular Weight	404.43 g/mol [1][3]
CAS Number	1610408-96-2[4]
Appearance	Crystalline solid[8]
Solubility in DMSO	Up to 81 mg/mL (approximately 200 mM)[1]. Note: Solubility can be affected by the purity and water content of the DMSO.[1][6]
Mechanism of Action	Potent and selective inhibitor of CDK9[1][2][3]
Primary Target	CDK9 (IC ₅₀ ≈ 3 nM)[1][2]
Downstream Effects	Inhibition of RNA Pol II phosphorylation, downregulation of MYC and MCL1 transcription[4][5][6]

Experimental Protocols

Materials and Equipment

- **(-)-Enitociclib** powder
- Anhydrous/molecular sieve-dried, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber glass vials or polypropylene tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 50 mM Stock Solution

This protocol provides instructions for preparing 1 mL of a 50 mM **(-)-Enitociclib** stock solution in DMSO. Adjustments can be made based on the desired concentration and volume.

- Preparation: Work in a clean, designated area, such as a laminar flow hood, to minimize contamination. Ensure all equipment is clean and dry.
- Weighing **(-)-Enitociclib**:
 - Tare a sterile, tared weighing paper or boat on the analytical balance.
 - Carefully weigh out 20.22 mg of **(-)-Enitociclib** powder.
 - Calculation:
 - $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 50 \text{ mM} \times 1 \text{ mL} \times 404.43 \text{ g/mol} = 20221.5 \text{ mg/L} = 20.22 \text{ mg}$
- Dissolution:
 - Transfer the weighed **(-)-Enitociclib** powder into a sterile amber glass vial or polypropylene tube.
 - Add 1 mL of anhydrous, sterile DMSO to the vial.
 - Cap the vial securely.
- Solubilization:
 - Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
 - Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution.^[6]
- Aliquoting and Storage:

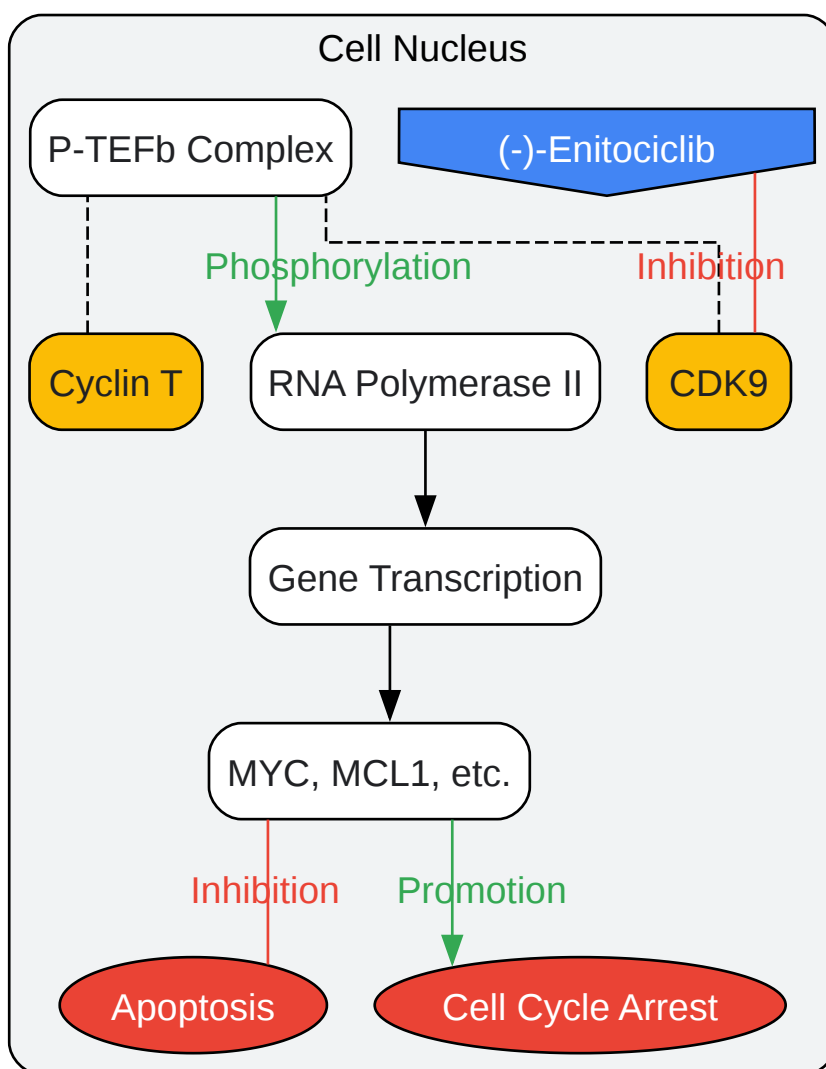
- To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile polypropylene tubes.[\[1\]](#)
[\[9\]](#)
- Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
- For long-term storage (up to 2 years), store the aliquots at -80°C .[\[4\]](#)[\[9\]](#)
- For short-term storage (up to 1 month), aliquots can be stored at -20°C .[\[1\]](#)

Quality Control

While not always feasible in a standard research lab, for critical applications such as in drug development, the concentration and purity of the stock solution should be verified. This can be achieved through methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the integrity of the compound after dissolution.

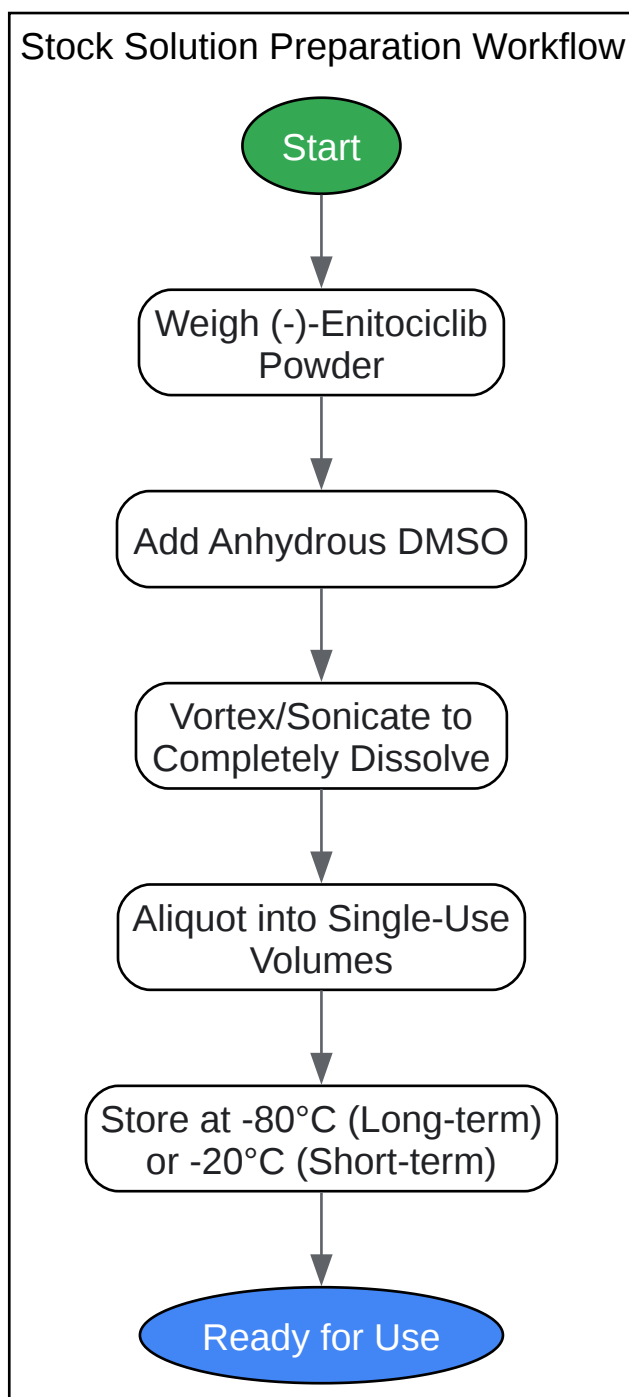
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **(-)-Enitociclib** and the experimental workflow for preparing the stock solution.



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Caption: Mechanism of action of **(-)-Enitociclib**.



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